6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one
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Description
6-phenyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.36. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Properties
The pyrimidine ring is notably present in DNA and RNA as nitrogenous bases, with its derivatives showing promising applications in medicine and nonlinear optics (NLO). A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed their significant NLO character, positioning them as candidates for optoelectronic applications. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) for the investigation, highlighting the derivatives' potential in high-tech applications due to their NLO properties (Hussain et al., 2020).
Pharmacological and Biological Screening
A comprehensive study synthesized a series of pyrimidine derivatives, including 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol and thiol, for pharmacological screening. These compounds were evaluated for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some exhibited notable anti-inflammatory and moderate analgesic activities, highlighting their potential as lead compounds for further development in therapeutic applications (Bhat et al., 2014).
Antioxidant Activity
Research on novel indole-based heterocycles paired with pyridine and thiophene explored their potential as antioxidants. The study aimed to create high-efficiency antioxidants, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) inhibitors. Among the candidates, one showed higher antioxidant activity than ascorbic acid, making it a promising compound for further optimization in medicinal chemistry (Aziz et al., 2021).
Brain Penetrant PDE9A Inhibitor
The compound PF-04447943, a novel PDE9A inhibitor, was identified for its potential in treating cognitive disorders. It exhibited selectivity for PDE9A over other PDE family members and showed procognitive activity in rodent models, along with synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials confirmed its tolerability and efficacy in humans, suggesting its utility in exploring clinical hypotheses related to cGMP signaling impairment or cognition issues (Verhoest et al., 2012).
Properties
IUPAC Name |
4-phenyl-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-10-14(12-6-2-1-3-7-12)18-16(19-15)21-11-13-8-4-5-9-17-13/h1-10H,11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLTAZKMUABGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.